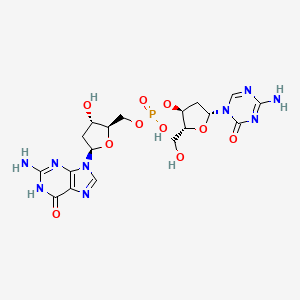

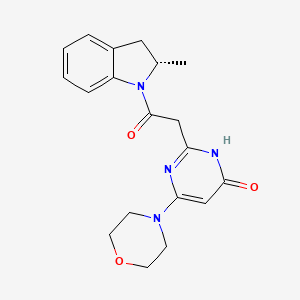

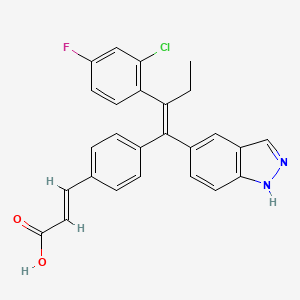

(S)-2-(2-(2-Methylindolin-1-yl)-2-oxoethyl)-6-morpholinopyrimidin-4(3H)-one

Übersicht

Beschreibung

SAR260301 is an inhibitor of phosphatidylinositol 3-kinase (PI3K) isoform β (IC50 = 52 nM). It is selective for p110β over other PI3K isoforms. SAR260301 demonstrates significant in vivo activity in a UACC-62 xenograft model in mice. It has synergistic antitumor activity when combined with the BRAF inhibitor vemurafenib (PLX4032; ) or the MEK inhibitor selumetinib (AZD 6244; ) in PTEN-deficient/BRAF-mutated human melanoma tumor models.

SAR260301 is potent and selective Class I phosphatidylinositol-3-kinase (PI3K)β specific inhibitor with an IC50 of 52 nM for this isoform. SAR260301 is being investigated for the treatment of PTEN-deficient tumors. SAR260301 displayed improved physicochemical and in vitro pharmacokinetic properties. SAR260301 demonstrated significant in vivo activity in a UACC-62 xenograft model in mice, warranting further preclinical investigation.

Wissenschaftliche Forschungsanwendungen

Melanoma Treatment

SAR-260301 has been identified as a potent and orally active PI3Kβ inhibitor, which is significant in the treatment of melanoma. The PI3K-AKT pathway is crucial in cancer signaling, and SAR-260301’s ability to inhibit PI3Kβ lipid kinase activity with an IC50 of 52 nM at 100 μM ATP makes it a valuable agent in melanoma therapy . It demonstrates moderate antitumor activity as a single agent and shows significant in vivo activity in a UACC-62 xenograft model in mice .

PTEN-Deficient Tumor Targeting

SAR-260301 preferentially blocks the PI3K pathway signaling in PTEN-deficient human tumor models. This selectivity is crucial because PTEN deficiency is a common trait in various malignancies, making SAR-260301 a targeted treatment option for these cancer types .

Synergistic Antitumor Activity

When combined with other cancer treatments like Vemurafenib (a BRAF inhibitor) or Selumetinib (a MEK inhibitor), SAR-260301 exhibits synergistic antitumor activity. This combination therapy is particularly effective in PTEN-deficient/BRAF-mutated human melanoma tumor models, offering a multi-faceted approach to cancer treatment .

Low Toxicity Profile

An important aspect of SAR-260301 is its low toxicity profile, which is a significant consideration in cancer treatment. A lower toxicity means that the compound can be used at effective therapeutic doses with reduced side effects .

Selective Inhibition

SAR-260301 is selective in its inhibition of the PI3Kβ kinase, with moderate inhibitory activity against PI3Kδ and VPS34. This selectivity helps in minimizing off-target effects and enhances the therapeutic index of the compound .

Oral Bioavailability

The oral bioavailability of SAR-260301 is a notable advantage, as it allows for easier administration and potentially better patient compliance compared to intravenous treatments .

Potential in Combination Therapies

The potential of SAR-260301 in combination therapies extends beyond melanoma treatment. Its ability to act synergistically with other inhibitors opens up possibilities for its use in various combination regimens for different cancer types .

Research Tool in PI3K Pathway Studies

Beyond its therapeutic applications, SAR-260301 serves as a valuable research tool in studying the PI3K pathway. Its selective inhibition properties enable researchers to dissect the roles of different PI3K isoforms in various cellular processes and diseases .

Wirkmechanismus

Target of Action

SAR-260301, also known as “(S)-2-(2-(2-Methylindolin-1-yl)-2-oxoethyl)-6-morpholinopyrimidin-4(3H)-one”, is a potent and selective inhibitor of the Phosphoinositide 3-kinase beta (PI3Kβ) . PI3Kβ is the dominant isoform for PI3K activity in many phosphatase and tensin homolog (PTEN)-deficient tumor models .

Mode of Action

SAR-260301 acts as an ATP-competitive inhibitor, selectively inhibiting PI3Kβ lipid kinase activity . It shows moderate inhibitory activity against PI3Kδ and VPS34, but has no inhibitory activity against PI3Kγ .

Biochemical Pathways

The PI3K-AKT pathway, one of the most important signaling networks in cancer, is majorly affected by SAR-260301 . This compound blocks PI3K pathway signaling preferentially in PTEN-deficient cells .

Pharmacokinetics

In a first-in-human study, pharmacologically active concentrations of SAR-260301 were reached, but the compound was rapidly cleared . The effect of food on the pharmacokinetics of SAR-260301 was also evaluated, and it was found that food further decreased SAR-260301 exposure .

Result of Action

SAR-260301 demonstrates significant in vivo activity in a UACC-62 xenograft model in mice . It has moderate antitumor activity as a single agent and shows synergistic antitumor activity when combined with Vemurafenib (a BRAF inhibitor) or Selumetinib (a MEK inhibitor) in PTEN-deficient/BRAF-mutated human melanoma tumor models .

Action Environment

It’s worth noting that the compound’s pharmacokinetics, including its rapid clearance and decreased exposure with food, could be influenced by various environmental factors .

Eigenschaften

IUPAC Name |

2-[2-[(2S)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-4-morpholin-4-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3/c1-13-10-14-4-2-3-5-15(14)23(13)19(25)11-16-20-17(12-18(24)21-16)22-6-8-26-9-7-22/h2-5,12-13H,6-11H2,1H3,(H,20,21,24)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXHPOBBKRWJGA-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)CC3=NC(=CC(=O)N3)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC=CC=C2N1C(=O)CC3=NC(=CC(=O)N3)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260612-13-2 | |

| Record name | SAR-260301 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260612132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SAR-260301 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33639WNC7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

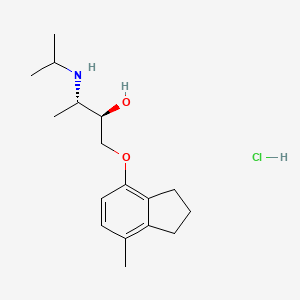

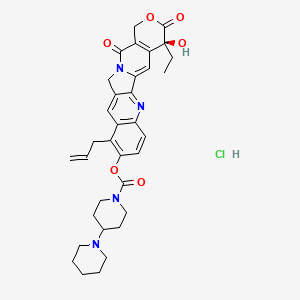

![4-O-(19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) 1-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate](/img/structure/B612184.png)

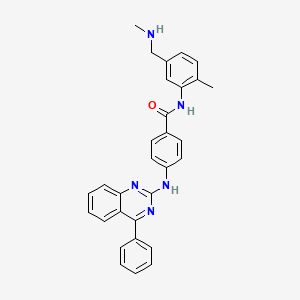

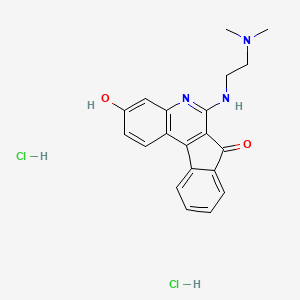

![2-Phenyl-quinoline-4-carboxylic acid (1,1-dioxo-1H-1lambda6-benzo[b]thiophen-6-yl)-amide](/img/structure/B612188.png)

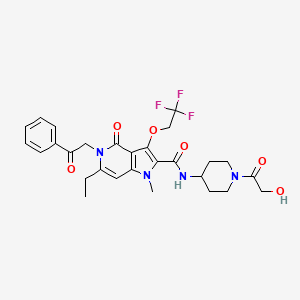

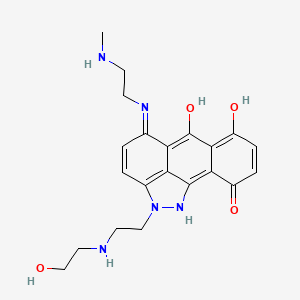

![ethyl 9-[3-(1H-benzimidazol-2-yloxy)phenyl]-8-oxo-2,4,5,6,7,9-hexahydropyrrolo[3,4-b]quinoline-3-carboxylate](/img/structure/B612195.png)